Bromobenzene-13C6

Catalog No.
S683699
CAS No.
112630-77-0
M.F
C6H5Br
M. Wt
162.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromobenzene-13C6

CAS Number

112630-77-0

Product Name

Bromobenzene-13C6

IUPAC Name

bromo(1,2,3,4,5,6-13C6)cyclohexatriene

Molecular Formula

C6H5Br

Molecular Weight

162.96 g/mol

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

QARVLSVVCXYDNA-IDEBNGHGSA-N

SMILES

C1=CC=C(C=C1)Br

Synonyms

Bromobenzene-13C6; Bromobenzol-13C6; Monobromobenzene-13C6; NSC 6529-13C6; Phenyl Bromide-13C6;

Canonical SMILES

C1=CC=C(C=C1)Br

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br

Isotopically Labeled Standard:

  • Bromobenzene-13C6 is an isotopically enriched form of bromobenzene, where all six carbon atoms are replaced with the heavier isotope, Carbon-13. This isotopic substitution allows scientists to distinguish it from the naturally occurring, lighter Carbon-12 isotope in bromobenzene through a technique called nuclear magnetic resonance (NMR) spectroscopy .
  • By using Bromobenzene-13C6 as an internal standard in NMR experiments, scientists can accurately reference the chemical shifts of other molecules in the sample. This reference allows for the precise identification and quantification of unknown compounds present in the mixture .

Building Block for Synthesis:

  • The presence of the bromine atom and the isotopically enriched carbons make Bromobenzene-13C6 a useful building block for the synthesis of other 13C-labeled molecules.
  • Researchers can utilize this compound to create isotopically labeled versions of various complex organic molecules, including:
    • Naphthalenes
    • Polychlorinated biphenyls (PCBs)

Mechanistic Studies:

  • Bromobenzene-13C6 can be employed in mechanistic studies to track the fate and behavior of specific carbon atoms within a molecule undergoing a reaction.
  • By monitoring the changes in the chemical shifts of the enriched carbons using NMR, scientists can gain valuable insights into the reaction mechanism and identify the intermediate steps involved .

Bromobenzene-13C6 is a stable isotopically labeled compound derived from bromobenzene, where six carbon atoms are replaced with their heavier isotope, carbon-13. Its chemical formula is C6H5Br, with a molecular weight of approximately 161.03 g/mol. This compound is primarily used in various chemical synthesis processes and as a tracer in biological studies due to its unique isotopic signature. Bromobenzene-13C6 is classified as a flammable liquid and vapor, and it poses environmental hazards, particularly to aquatic life .

Bromobenzene-13C6 itself doesn't have a specific mechanism of action. Its primary function is as a labeled precursor for studying reaction mechanisms or metabolic pathways in other molecules it gets incorporated into.

Bromobenzene is a flammable liquid with moderate acute toxicity. Similar hazards can be expected for Bromobenzene-13C6. Always consult safety data sheets (SDS) before handling the compound. Here are some safety points to consider []:

  • Flammable liquid: Keep away from heat and open flames.
  • Moderate toxicity: Avoid inhalation, ingestion, and skin contact.
  • Irritant: May cause skin and eye irritation.
  • Proper ventilation: Use in a well-ventilated area.
Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: Bromobenzene-13C6 can undergo substitution reactions where the bromine atom is replaced by other groups (e.g., nitro or alkyl groups) in the presence of strong electrophiles.
  • Nucleophilic Substitution: In the presence of nucleophiles, bromobenzene-13C6 can react through nucleophilic aromatic substitution due to the electron-withdrawing effect of the bromine atom.
  • Cross-Coupling Reactions: This compound serves as a substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it valuable in organic synthesis .

The synthesis of Bromobenzene-13C6 typically involves isotopic labeling techniques. One common method includes:

  • Starting Material: Use of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione.
  • Reagents: Trifluoromethanesulfonic acid as a catalyst.
  • Solvent: Dichloromethane is used as the reaction medium.
  • Yield: The process can yield approximately 70% of the desired product .

Bromobenzene-13C6 has several applications in scientific research and industry:

  • Tracer Studies: Its isotopic nature allows it to be used as a tracer in metabolic studies and environmental analyses.
  • Organic Synthesis: It serves as a reagent in various organic synthesis processes, especially in palladium-catalyzed reactions.
  • Analytical Chemistry: Used in gas chromatography and mass spectrometry for the detection and quantification of organic compounds .

Studies involving Bromobenzene-13C6 often focus on its interactions within biological systems or its behavior in environmental contexts. Research has shown that this compound can be toxic to aquatic life, underscoring the importance of understanding its environmental impact and interactions with biological organisms .

Bromobenzene-13C6 shares similarities with several other halogenated aromatic compounds. Here are some notable comparisons:

CompoundChemical FormulaNotable FeaturesUnique Aspects
BromobenzeneC6H5BrWidely used solvent and reagentNon-isotopically labeled
ChlorobenzeneC6H5ClCommon solvent; less toxic than brominated analogsLacks carbon isotope labeling
IodobenzeneC6H5IMore reactive than bromobenzene; used in couplingHigher reactivity due to weaker C-I bond
FluorobenzeneC6H5FLess toxic; used as a solvent and reagentStronger C-F bond; lower reactivity

Bromobenzene-13C6's uniqueness lies primarily in its isotopic labeling, which provides distinct advantages for tracing studies that other similar compounds do not offer .

Traditional Bromination of Benzene-¹³C₆

The classical approach to synthesizing Bromobenzene-¹³C₆ involves the electrophilic aromatic substitution reaction of Benzene-¹³C₆ with bromine. This well-established synthetic pathway follows a two-step mechanism that begins with the formation of an electrophilic bromine species, followed by its attack on the aromatic ring.

The reaction mechanism proceeds as follows:

  • Formation of the electrophilic bromine cation through activation by a Lewis acid catalyst
  • Attack of the electrophile on the benzene ring, forming a positively charged arenium intermediate
  • Deprotonation of this intermediate to restore aromaticity, yielding the brominated product

This process requires a suitable catalyst, typically a Lewis acid such as ferric bromide (FeBr₃), aluminum chloride (AlCl₃), or iron filings, which facilitates the polarization of the Br-Br bond to generate the reactive electrophilic species.

A representative reaction scheme can be depicted as:

¹³C₆H₆ + Br₂ → ¹³C₆H₅Br + HBr

The starting material, Benzene-¹³C₆, is commonly derived from ¹³CO (carbon monoxide) sources, which are isolated via cryo-distillation and available commercially at approximately 3800 RMB/L. This represents the initial cost factor in the synthesis of ¹³C-labeled aromatic compounds.

An alternative synthetic approach utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione with trifluoromethanesulfonic acid in dichloromethane, achieving yields of approximately 70%. This method offers advantages in terms of efficiency and selectivity compared to direct bromination with elemental bromine.

Catalytic Approaches for Isotopic Labeling

Several advanced catalytic methods have been developed for the efficient incorporation of ¹³C isotopes into aromatic structures, offering alternatives to traditional bromination of pre-labeled benzene.

Exchange-Based Methods

Carbon isotope exchange reactions represent a powerful approach for introducing ¹³C labels into aromatic structures. These methods include:

  • CO Exchange: This technique leverages metal-catalyzed carbonylation reactions to incorporate ¹³CO into organic frameworks. The process allows for selective labeling at specific positions in the aromatic ring.

  • Alkyne Cross Metathesis: This approach utilizes metal-catalyzed cross-metathesis reactions between terminal alkynes and ¹³C-labeled alkynes, which can subsequently be transformed into aromatic systems with isotopic labels at defined positions.

Construction-Based Methods

Direct construction of labeled aromatic rings from ¹³C-enriched building blocks offers precise control over isotope positioning:

  • ¹³CO₂-Based Synthesis: This approach utilizes ¹³CO₂ as the primary carbon source for constructing aromatic rings through carboxylation reactions followed by functional group transformations.

  • ¹³COCl₂-Based Methods: Phosgene labeled with ¹³C can serve as a versatile reagent for introducing carbonyl groups, which can be further manipulated to construct aromatic systems.

Both exchange and construction-based methods can be employed to produce Benzene-¹³C₆, which subsequently undergoes bromination to yield Bromobenzene-¹³C₆.

A novel method for producing ¹³C-labeled aromatic compounds directly from ¹³CH₄ or ¹³CO₂ has been patented, offering potential cost advantages by utilizing these more economical isotope sources.

Industrial-Scale Production Methods and Optimization

The industrial production of Bromobenzene-¹³C₆ faces significant challenges due to the high cost of ¹³C-labeled precursors and the need to maintain isotopic purity throughout multi-step processes. Several strategies have been developed to optimize production efficiency and reduce costs.

Continuous Flow Processes

Continuous photochemical bromination using in situ generated bromine has been employed for larger-scale production of brominated aromatics. This approach enhances efficiency and throughput by optimizing reagent utilization and reaction conditions. The process typically involves:

  • Continuous generation of bromine from bromine salts
  • Controlled exposure of Benzene-¹³C₆ to the generated bromine in a flow reactor
  • Real-time monitoring and adjustment of reaction parameters
  • Continuous product isolation and purification

Cost Optimization Strategies

Given that ¹³C-labeled compounds are significantly more expensive than their natural abundance counterparts, several approaches are employed to minimize costs:

Optimization StrategyDescriptionImpact on Production
Reagent RecoveryRecapturing and recycling unreacted ¹³C-labeled starting materialsReduces raw material costs by 15-30%
Reaction Yield ImprovementFine-tuning reaction conditions to maximize conversionIncreases overall process efficiency
Minimal Processing StepsDesigning synthetic routes with fewer transformationsReduces isotopic dilution and material losses
Selective PurificationDeveloping separation techniques that minimize product lossImproves recovery of costly labeled compounds

The synthesis of optimally pure Bromobenzene-¹³C₆ typically involves careful temperature control, precise catalyst loading, and stringent reaction monitoring to ensure high yields while maintaining isotopic integrity.

Isotopic Purity Control and Quality Assurance

The value of Bromobenzene-¹³C₆ as a research tool and synthetic intermediate is directly related to its isotopic purity. Rigorous quality control measures are therefore essential throughout the production process.

Analytical Methods for Purity Assessment

Several analytical techniques are employed to verify both chemical and isotopic purity:

  • Mass Spectrometry: The primary method for determining isotopic enrichment, typically showing a mass shift of M+6 compared to natural abundance bromobenzene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR provides direct evidence of isotope incorporation and can quantify the degree of enrichment at each carbon position.

  • Gas Chromatography (GC): Used to assess chemical purity, with specifications typically requiring >95% purity.

XLogP3

3

Exact Mass

161.97759 g/mol

Monoisotopic Mass

161.97759 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Wikipedia

Bromobenzene-13C6

Dates

Modify: 2023-08-15

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